molecular formula C11H23NO2 B359222 2-{2-[(Cyclohexylmethyl)amino]ethoxy}ethanol CAS No. 932278-84-7

2-{2-[(Cyclohexylmethyl)amino]ethoxy}ethanol

Cat. No.: B359222
CAS No.: 932278-84-7
M. Wt: 201.31g/mol
InChI Key: ZRBFSJZCDPJSTC-UHFFFAOYSA-N
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Description

2-{2-[(Cyclohexylmethyl)amino]ethoxy}ethanol is an organic compound with the molecular formula C11H23NO2. It is a versatile chemical used in various scientific and industrial applications. The compound features a cyclohexylmethyl group attached to an aminoethoxyethanol backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Cyclohexylmethyl)amino]ethoxy}ethanol typically involves the reaction of cyclohexylmethylamine with ethylene oxide. The process can be summarized as follows:

    Reaction of Cyclohexylmethylamine with Ethylene Oxide: Cyclohexylmethylamine reacts with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong base like sodium hydroxide, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Cyclohexylmethyl)amino]ethoxy}ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution Reactions: These reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-{2-[(Cyclohexylmethyl)amino]ethoxy}ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological processes and as a component in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in industrial processes.

Mechanism of Action

The mechanism of action of 2-{2-[(Cyclohexylmethyl)amino]ethoxy}ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: A related compound with similar structural features but different functional groups.

    2-(2-Hydroxyethoxy)ethanol: Another similar compound with hydroxyl groups instead of amino groups.

Uniqueness

2-{2-[(Cyclohexylmethyl)amino]ethoxy}ethanol is unique due to its specific combination of a cyclohexylmethyl group and an aminoethoxyethanol backbone. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-[2-(cyclohexylmethylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c13-7-9-14-8-6-12-10-11-4-2-1-3-5-11/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBFSJZCDPJSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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